An In-Depth Technical Guide to the Chemical Properties of Diethyl 3,3'-Iminodipropionate
An In-Depth Technical Guide to the Chemical Properties of Diethyl 3,3'-Iminodipropionate
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Versatile Synthetic Building Block
Diethyl 3,3'-iminodipropionate, with the CAS Number 1117-23-3, is a symmetrical secondary amine bearing two propionate ester functionalities.[1] Its structure presents a unique combination of a nucleophilic secondary amine and two ester groups that can be chemically modified, making it a highly versatile building block in organic synthesis. This guide provides a comprehensive overview of its chemical and physical properties, spectroscopic signature, reactivity, and applications, with a focus on its practical use in research and development settings. Understanding the nuanced chemical behavior of this molecule is paramount for its effective utilization in the synthesis of novel compounds, including heterocyclic scaffolds and potential pharmaceutical intermediates.
Physicochemical and Spectroscopic Characterization
A thorough understanding of the physical and spectroscopic properties of Diethyl 3,3'-iminodipropionate is the foundation for its successful application in synthesis and analysis.
Physical Properties
Diethyl 3,3'-iminodipropionate is a colorless to pale yellow liquid at room temperature. Its key physical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₉NO₄ | [1] |
| Molecular Weight | 217.26 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | |
| Boiling Point | 139-141 °C at 10 mmHg | |
| Density | 1.03 g/cm³ | |
| Refractive Index (n²⁰/D) | 1.444 | |
| Solubility | Soluble in most organic solvents such as ethanol, methanol, dichloromethane, and ethyl acetate. Limited solubility in water. |
Spectroscopic Profile
The structural features of Diethyl 3,3'-iminodipropionate give rise to a distinct spectroscopic signature, which is crucial for reaction monitoring and product characterization.
The ¹H and ¹³C NMR spectra provide a detailed map of the molecule's carbon-hydrogen framework.
¹H NMR (CDCl₃, 400 MHz):
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 4.14 | Quartet (q) | 4H | -O-CH₂ -CH₃ |
| 2.85 | Triplet (t) | 4H | -NH-CH₂ -CH₂- |
| 2.51 | Triplet (t) | 4H | -CH₂-CH₂ -C(O)- |
| 1.25 | Triplet (t) | 6H | -O-CH₂-CH₃ |
| 1.95 (broad singlet) | bs | 1H | NH |
¹³C NMR (CDCl₃, 100 MHz):
| Chemical Shift (δ) ppm | Assignment |
| 172.5 | C =O |
| 60.5 | -O-CH₂ -CH₃ |
| 44.0 | -NH-CH₂ -CH₂- |
| 35.5 | -CH₂-CH₂ -C(O)- |
| 14.2 | -O-CH₂-CH₃ |
The IR spectrum reveals the presence of key functional groups within the molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3350-3250 | Medium, Broad | N-H Stretch |
| 2980-2850 | Strong | C-H Stretch (Aliphatic) |
| 1735 | Strong, Sharp | C=O Stretch (Ester) |
| 1180 | Strong | C-O Stretch (Ester) |
| 1100 | Medium | C-N Stretch |
Synthesis and Reactivity: A Chemist's Perspective
The synthetic accessibility and predictable reactivity of Diethyl 3,3'-iminodipropionate are central to its utility as a chemical intermediate.
Synthesis: The Michael Addition Pathway
The most common and efficient synthesis of Diethyl 3,3'-iminodipropionate involves the double Michael addition of ammonia to ethyl acrylate. This reaction is typically carried out by bubbling ammonia gas through an excess of ethyl acrylate, often in the presence of a protic solvent like ethanol.
Caption: Synthesis of Diethyl 3,3'-iminodipropionate.
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Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a condenser, add ethyl acrylate (2.0 equivalents) and ethanol.
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Ammonia Addition: Bubble ammonia gas through the stirred solution at a moderate rate. The reaction is exothermic and may require cooling to maintain a temperature of 40-50 °C.
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Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
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Work-up: Once the reaction is complete, remove the excess ammonia and ethanol under reduced pressure.
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Purification: The crude product is then purified by vacuum distillation to yield pure Diethyl 3,3'-iminodipropionate.
Chemical Reactivity
The chemical behavior of Diethyl 3,3'-iminodipropionate is dictated by its secondary amine and ester functionalities.
The ester groups can be hydrolyzed under either acidic or basic conditions to yield 3,3'-iminodipropionic acid. This dicarboxylic acid can be a useful building block for the synthesis of polyamides and other polymers.
The secondary amine is nucleophilic and readily undergoes alkylation with alkyl halides or other electrophilic alkylating agents in the presence of a base to form tertiary amines.
Caption: N-Alkylation of Diethyl 3,3'-iminodipropionate.
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Reactant Mixture: In a round-bottom flask, dissolve Diethyl 3,3'-iminodipropionate (1.0 equivalent) in acetonitrile.
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Base Addition: Add anhydrous potassium carbonate (1.5 equivalents) to the solution.
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Electrophile Addition: Add benzyl bromide (1.1 equivalents) dropwise to the stirred suspension.
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Reaction Conditions: Heat the reaction mixture to reflux and monitor by TLC.
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Work-up and Purification: After completion, cool the mixture, filter off the inorganic salts, and remove the solvent in vacuo. The crude product can be purified by column chromatography on silica gel.
Acylation of the secondary amine with acyl chlorides or anhydrides in the presence of a non-nucleophilic base, such as triethylamine, provides the corresponding N-acyl derivatives.
Caption: N-Acylation of Diethyl 3,3'-iminodipropionate.
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Initial Solution: Dissolve Diethyl 3,3'-iminodipropionate (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane and cool the solution to 0 °C in an ice bath.
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Reagent Addition: Add acetyl chloride (1.1 equivalents) dropwise with vigorous stirring.
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Reaction Progression: Allow the reaction to warm to room temperature and stir until TLC indicates completion.
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Quenching and Extraction: Quench the reaction with water and separate the organic layer. Wash the organic layer with saturated sodium bicarbonate solution and brine.
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Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-acetylated product, which can be further purified by chromatography or distillation.
Applications in Organic Synthesis
The unique structural features of Diethyl 3,3'-iminodipropionate make it a valuable precursor for the synthesis of various target molecules, particularly heterocyclic compounds.
Synthesis of Piperidone Derivatives via Dieckmann Condensation
N-substituted derivatives of Diethyl 3,3'-iminodipropionate are excellent substrates for the Dieckmann condensation, an intramolecular Claisen condensation that forms a six-membered ring. This reaction provides a straightforward route to 4-piperidone-3-carboxylates, which are important scaffolds in medicinal chemistry. The resulting β-keto ester can be subsequently hydrolyzed and decarboxylated to afford the corresponding 4-piperidone.[2]
Caption: Synthesis of 4-piperidones.
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Dieckmann Condensation: Add N-methyl-diethyl 3,3'-iminodipropionate to a solution of sodium ethoxide in ethanol and heat the mixture to reflux.
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Hydrolysis and Decarboxylation: After the condensation is complete, acidify the reaction mixture with aqueous hydrochloric acid and continue to heat at reflux to effect hydrolysis of the ester and decarboxylation of the resulting β-keto acid.
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Isolation: Cool the reaction mixture and make it basic. Extract the product with an organic solvent, dry the combined organic extracts, and remove the solvent. The crude 1-methyl-4-piperidone can be purified by distillation.
Intermediate in Pharmaceutical Synthesis
Safety and Handling
Diethyl 3,3'-iminodipropionate is classified as a skin and eye irritant.[1] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
Diethyl 3,3'-iminodipropionate is a synthetically versatile and commercially available building block. Its predictable reactivity, centered around the secondary amine and ester functionalities, allows for a wide range of chemical transformations. The ability to readily form N-substituted derivatives that can be cyclized to valuable piperidone scaffolds highlights its importance in synthetic and medicinal chemistry. This guide has provided a detailed overview of its chemical properties, spectroscopic data, and key reactions, offering a solid foundation for researchers and scientists to effectively incorporate this valuable intermediate into their synthetic strategies.
References
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PubChem. Diethyl 3,3'-Iminodipropionate. National Center for Biotechnology Information. [Link]
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SpectraBase. Diethyl 3,3'-iminodipropionate. Wiley-VCH. [Link]
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Chemistry Stack Exchange. 3,3'-methylimino-di-propionic acid diethyl ester, to 1-Methyl-4-piperidone, via an Intermediate. [Link]
